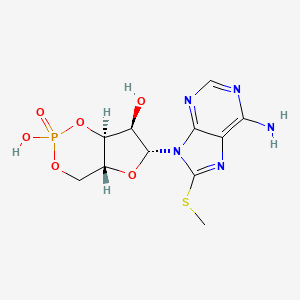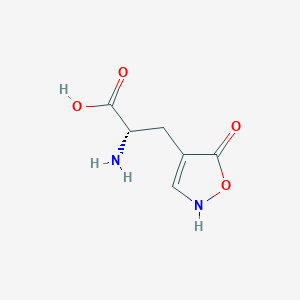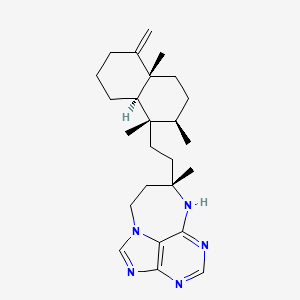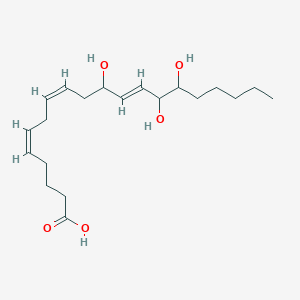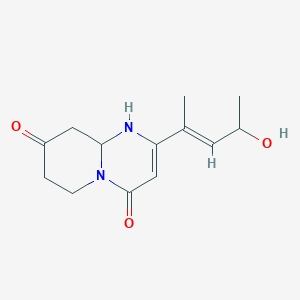
Jenamidine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jenamidine A is a pyridopyrimidine.
Jenamidine A is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antiproliferative Properties
Jenamidine A, a naturally occurring bicyclic alkaloid, has been identified for its specific antiproliferative effects, particularly against chronic myeloid leukemia cells. Discovered in Streptomyces sp. (strain HKI0297), jenamidine A is noted for its unusual octahydro-pyrido[1,2-a]pyrimidine skeleton. This property positions it as a potential candidate for cancer research and therapy, specifically targeting cell proliferation in chronic myeloid leukemia (Hu et al., 2003).
Structural Reassignment and Synthesis
The structural complexity of jenamidine A has led to significant research in its synthesis and structural reassignment. Studies have focused on revising its proposed structure and developing synthetic pathways, indicating the compound's pharmaceutical potential and the need for accurate structural characterization for effective application (Duvall et al., 2006), (Snider et al., 2004).
Application in Synthesis of Related Compounds
Research has also explored the synthesis of hydroxy-pyrrolizidines and indolizidines from cyclopropenones, with jenamidine A being a core structure in these processes. This indicates the broader chemical significance of jenamidine A in the synthesis of various compounds, including those with potential medicinal properties (Kondakal et al., 2012).
Propiedades
Nombre del producto |
Jenamidine A |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-[(E)-4-hydroxypent-2-en-2-yl]-6,7,9,9a-tetrahydro-1H-pyrido[1,2-a]pyrimidine-4,8-dione |
InChI |
InChI=1S/C13H18N2O3/c1-8(5-9(2)16)11-7-13(18)15-4-3-10(17)6-12(15)14-11/h5,7,9,12,14,16H,3-4,6H2,1-2H3/b8-5+ |
Clave InChI |
AKWHGMWEGVKZON-VMPITWQZSA-N |
SMILES isomérico |
CC(/C=C(\C)/C1=CC(=O)N2CCC(=O)CC2N1)O |
SMILES canónico |
CC(C=C(C)C1=CC(=O)N2CCC(=O)CC2N1)O |
Sinónimos |
2-(3-hydroxy-1-methylbut-1-enyl)-6,7,9,9a-tetrahydro-1H-pyrido(1,2-a)pyrimidine-4,8-dione jenamidine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



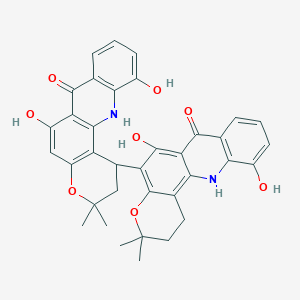
![3-amino-4-[methyl(phenyl)amino]-1H-isochromen-1-one](/img/structure/B1248567.png)
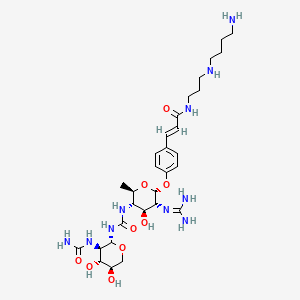
![[(3S,3'R,4'R,5'R,6'R)-5'-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3',4,6-trihydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate](/img/structure/B1248570.png)
![4-amino-N-[(3S,4R,5R,7R)-1-azatricyclo[3.3.1.03,7]nonan-4-yl]-5-chloro-2-methoxybenzamide](/img/structure/B1248571.png)
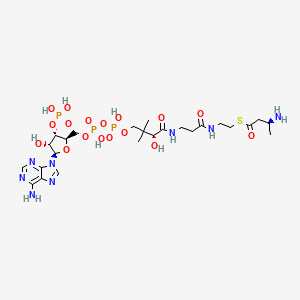
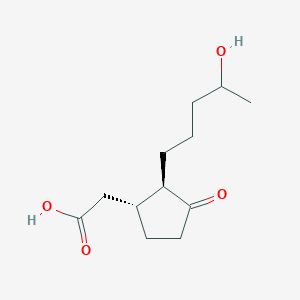
![(2E)-2-[(2R)-4-hydroxy-2-(2-hydroxy-4,4-dimethylcyclopentyl)-2-methylcyclobutylidene]propanal](/img/structure/B1248575.png)
![1-Methyl-3-[2-[4-(3-methoxyphenyl)butyl]phenoxymethyl]piperidine](/img/structure/B1248577.png)
![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1248580.png)
